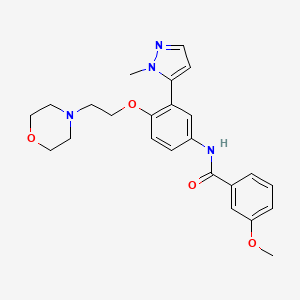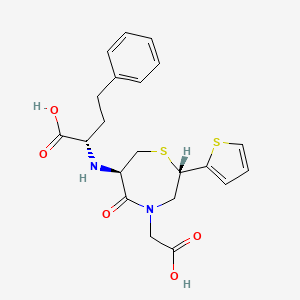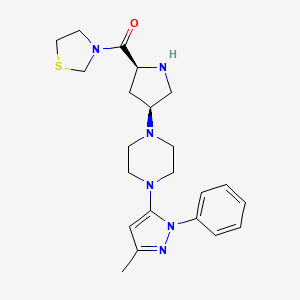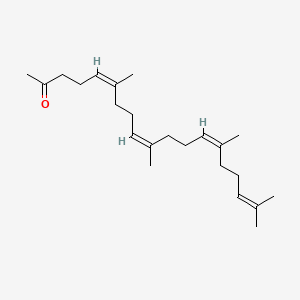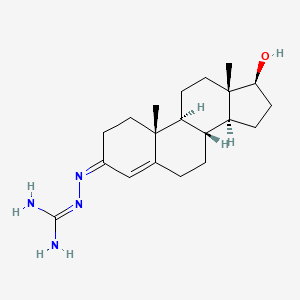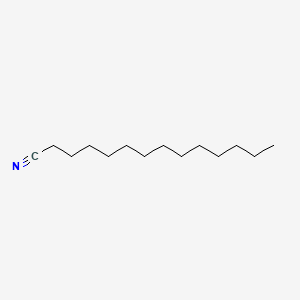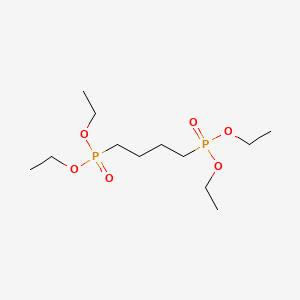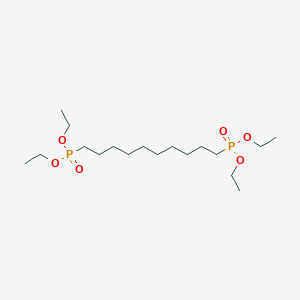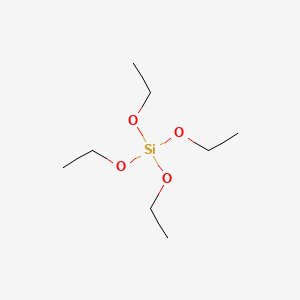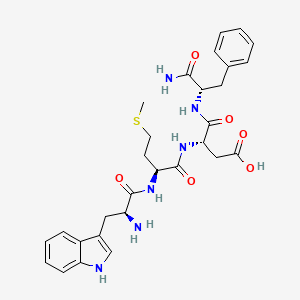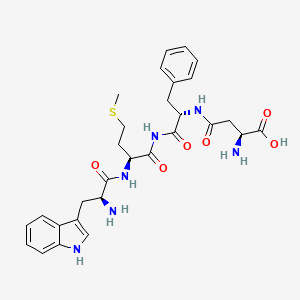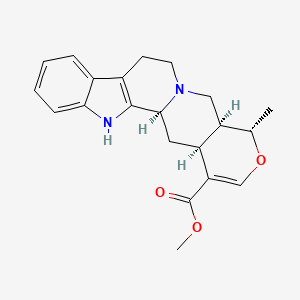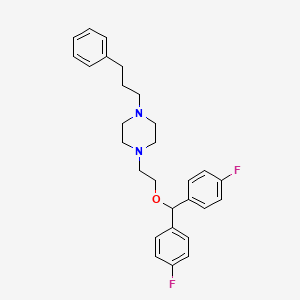
Vanoxerine
Vue d'ensemble
Description
La vanoxérine est un dérivé de la pipérazine qui a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des arythmies cardiaques et de la dépendance à la cocaïne . Elle agit comme un inhibiteur de la recapture de la dopamine et a montré de multiples activités pharmacologiques, notamment l'inhibition du transporteur de la sérotonine et le blocage du canal potassique hERG cardiaque de repolarisation .
Méthodes De Préparation
La vanoxérine peut être synthétisée par un processus en plusieurs étapes. L'étape initiale implique la condensation de l'éther bis(4-fluorophényl)méthyl 2-chloroéthylique avec la pipérazine dans du toluène à reflux, ce qui donne une pipérazine monosubstituée . Cet intermédiaire est ensuite alkylé avec du (3-bromopropyl)benzène dans de l'éthanol bouillant pour produire le composé final . Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires mais optimisées pour la fabrication à grande échelle.
Analyse Des Réactions Chimiques
La vanoxérine subit diverses réactions chimiques, notamment :
Oxydation : La vanoxérine peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la vanoxérine, modifiant potentiellement ses propriétés pharmacologiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents alkylants . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
Médecine : La vanoxérine a été évaluée pour le traitement de la dépendance à la cocaïne en agissant comme un substitut à la cocaïne et en bloquant ses effets gratifiants.
5. Mécanisme d'action
La vanoxérine exerce ses effets principalement en inhibant la recapture de la dopamine. Elle se lie au transporteur de la dopamine avec une forte affinité, bloquant la recapture de la dopamine dans les neurones présynaptiques . Cela conduit à une augmentation des niveaux de dopamine dans la fente synaptique, améliorant la neurotransmission dopaminergique. De plus, la vanoxérine inhibe le transporteur de la sérotonine et bloque le canal potassique hERG cardiaque, contribuant à ses propriétés anti-arythmiques .
Applications De Recherche Scientifique
Mécanisme D'action
Vanoxerine exerts its effects primarily by inhibiting dopamine reuptake. It binds to the dopamine transporter with high affinity, blocking the reuptake of dopamine into presynaptic neurons . This leads to increased dopamine levels in the synaptic cleft, enhancing dopaminergic neurotransmission. Additionally, this compound inhibits the serotonin transporter and blocks the cardiac hERG potassium channel, contributing to its anti-arrhythmic properties .
Comparaison Avec Des Composés Similaires
La vanoxérine est unique parmi les inhibiteurs de la recapture de la dopamine en raison de sa forte sélectivité et de ses multiples activités pharmacologiques. Les composés similaires comprennent :
Méthylphénidate : Un inhibiteur de la recapture de la dopamine utilisé pour traiter le trouble déficitaire de l'attention avec hyperactivité.
Bupropion : Un antidépresseur qui inhibe la recapture de la dopamine et de la norépinéphrine.
Cocaïne : Un inhibiteur puissant de la recapture de la dopamine avec un fort potentiel de dépendance.
Comparée à ces composés, la vanoxérine a une demi-vie plus longue et un profil pharmacologique différent, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Propriétés
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWTFJOPJWYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045143 | |
| Record name | Vanoxerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<5 mM | |
| Record name | Vanoxerine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Vanoxerine is a highly selective dopamine transporter antagonist. Due to its ability to inhibit dopamine reuptake, it has been suggested that vanoxerine may be beneficial in treating cocaine addiction. Cocaine increases the amount of dopamine in the synapse by attaching and blocking the dopamine transporter. Compared to cocaine, vanoxerine has a higher affinity for the dopamine transporter and a slower dissociation rate, without the stimulant profile of cocaine. The use of vanoxerine to treat conditions characterized by low levels of dopamine, such as Parkinson's disease and depression, has also been investigated. Vanoxerine is also a potent blocker of the hKV11.1 (hERG) cardiac potassium channel. Even at low concentrations, vanoxerine is capable of blocking calcium and sodium currents without having a significant effect on QT interval, action potential waveforms and transmural dispersion of repolarization. Because of this, the anti-arrhythmic and anti-atrial fibrillatory properties of vanoxerine have been investigated. | |
| Record name | Vanoxerine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67469-69-6 | |
| Record name | Vanoxerine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanoxerine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanoxerine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vanoxerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANOXERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90X28IKH43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


